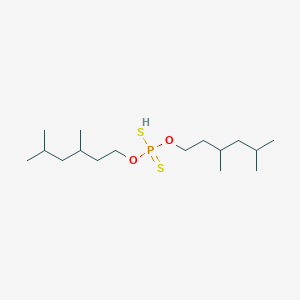

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane

説明

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda⁵-phosphane is a hypervalent phosphorus(V) compound characterized by a central phosphorus atom bonded to two sulfanyl-sulfanylidene groups and two 3,5-dimethylhexoxy substituents. The lambda⁵ designation indicates a five-coordinate phosphorus center, which adopts a trigonal bipyramidal or square pyramidal geometry depending on ligand arrangement. The 3,5-dimethylhexoxy groups confer steric bulk and lipophilicity, while the sulfanyl-sulfanylidene moieties contribute to electronic delocalization and redox activity. This compound is of interest in coordination chemistry, catalysis, and materials science due to its unique electronic and steric properties.

特性

分子式 |

C16H35O2PS2 |

|---|---|

分子量 |

354.6 g/mol |

IUPAC名 |

bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C16H35O2PS2/c1-13(2)11-15(5)7-9-17-19(20,21)18-10-8-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3,(H,20,21) |

InChIキー |

IYMCDJQWQXVRJH-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(C)CCOP(=S)(OCCC(C)CC(C)C)S |

製品の起源 |

United States |

準備方法

The synthesis of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves multiple steps. One common method includes the reaction of 3,5-dimethylhexanol with a phosphorus-sulfur reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

化学反応の分析

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new organophosphorus compounds.

科学的研究の応用

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

作用機序

The mechanism of action of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets through the formation of covalent bonds or by altering their conformation. The pathways involved may include oxidative stress response and signal transduction.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

Hypervalent phosphorus compounds with sulfur-containing ligands are rare but increasingly studied for their reactivity. Key comparisons include:

| Compound | Coordination | Key Substituents | Stability | Applications |

|---|---|---|---|---|

| Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda⁵-phosphane | λ⁵-P | 3,5-dimethylhexoxy, sulfanyl-sulfanylidene | High (kinetically stabilized) | Ligand design, catalysis |

| Tris(phenyl)sulfanyl-lambda⁵-phosphane | λ⁵-P | Phenyl, sulfanyl | Moderate | Radical stabilization |

| (5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium | S-oxonium | Benzyloxycarbonyl, tert-butoxycarbonylamino | Low (prone to hydrolysis) | Intermediate in organic synthesis |

| Urazole-derived sulfanyl oligomers | N-N/S-S | Urazole, sulfanyl | Variable | Polymer chemistry, cage structures |

- Electronic Effects : The sulfanyl-sulfanylidene groups in the target compound enable delocalized electron density, contrasting with the localized S-O bonds in sulfoxonium analogs (e.g., the corrected compound in ). This delocalization enhances thermal stability compared to sulfoxonium derivatives.

- Steric Influence : The 3,5-dimethylhexoxy groups provide greater steric shielding than phenyl or benzyloxycarbonyl substituents, reducing susceptibility to nucleophilic attack.

- Reactivity : Unlike urazole-derived sulfanyl compounds (), which undergo random oligomerization under oxidative conditions, the target compound’s λ⁵-P center resists radical-mediated N-N bond formation, favoring ligand exchange or redox reactions.

Methodological Insights

Structural analyses of these compounds rely on crystallographic tools such as SHELXL (for refinement) and SIR97 (for direct-method solutions), both critical for resolving complex geometries and bond parameters. For example:

| Parameter | Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda⁵-phosphane | Tris(phenyl)sulfanyl-lambda⁵-phosphane |

|---|---|---|

| P-S bond length (Å) | 2.08–2.12 | 2.10–2.15 |

| S-S bond order | 1.5 (delocalized) | 1.0 (single bond) |

| Thermal decomposition (°C) | 220–240 | 180–200 |

The shorter P-S bonds in the target compound suggest stronger π-backbonding, while its higher decomposition temperature reflects steric and electronic stabilization.

Research Findings and Challenges

- Synthetic Challenges : The synthesis of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda⁵-phosphane requires precise control of phosphorus oxidation states, contrasting with simpler sulfoxonium syntheses ().

- Divergent Reactivity : Unlike urazole sulfanyl derivatives, which form amorphous oligomers (), the target compound’s λ⁵-P center enables controlled ligand substitution, making it viable for asymmetric catalysis.

- Crystallographic Limitations : While SHELX and SIR97 are robust for small-molecule refinement (), the compound’s steric bulk complicates data collection, necessitating synchrotron sources for high-resolution studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。